7-Methyl-1,3,5-cyclooctatriene
CAS No.:
Cat. No.: VC1883457
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12 |
|---|---|
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | (1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene |
| Standard InChI | InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5- |
| Standard InChI Key | WJMMNEZYPXXEBJ-YOKUOFPWSA-N |
| Isomeric SMILES | CC/1C/C=C\C=C/C=C1 |
| Canonical SMILES | CC1CC=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Basic Properties
7-Methyl-1,3,5-cyclooctatriene is a derivative of cyclooctatriene featuring a methyl group at the seventh carbon position. The compound exhibits a distinct eight-membered ring structure with three double bonds at positions 1, 3, and 5 . Its basic chemical properties are summarized in Table 1.
Table 1: Chemical Properties of 7-Methyl-1,3,5-cyclooctatriene
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | (1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene |
| Creation Date (PubChem) | October 26, 2006 |
| Modification Date (PubChem) | February 22, 2025 |
Structural Identifiers and Nomenclature
The compound is represented by several standardized identifiers used in chemical databases and literature, facilitating its precise identification across different scientific platforms .
Table 2: Structural Identifiers of 7-Methyl-1,3,5-cyclooctatriene
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5- |
| Standard InChIKey | WJMMNEZYPXXEBJ-YOKUOFPWSA-N |
| Canonical SMILES | CC1CC=CC=CC=C1 |
| Isomeric SMILES | CC/1C/C=C\C=C/C=C1 |
| Nikkaji Number | J2.673.839C |
Stereochemistry and Configuration
The IUPAC name (1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene indicates the Z (cis) configuration of all three double bonds within the cyclic structure . This stereochemical arrangement contributes significantly to the compound's three-dimensional shape and subsequent chemical reactivity. The specific stereochemistry is also reflected in the bond notations within the isomeric SMILES representation (CC/1C/C=C\C=C/C=C1).
Natural Occurrence and Biological Significance
Fungal Origin
7-Methyl-1,3,5-cyclooctatriene was first identified as a natural product produced by a strain of Fusarium oxysporum isolated from almond hulls (Prunus dulcis) . This discovery marked the first reported natural occurrence of this compound. The fungus produces 7-Methyl-1,3,5-cyclooctatriene as one of its principal volatile components, alongside styrene .
Multiple Isomeric Forms
Research has identified three isomers of 7-Methyl-1,3,5-cyclooctatriene (MCOT) in the volatile emissions from Fusarium oxysporum. One of these isomers is thought to result from thermal cyclization during the analytical process . This finding highlights the compound's chemical versatility and potential for structural rearrangement under certain conditions.
Production and Isolation Methods
Laboratory Production
When studying this compound, researchers have successfully produced it on both small and large scales using potato dextrose agar and potato dextrose broth as growth media for the Fusarium oxysporum strain . This approach demonstrates the feasibility of controlled production for research purposes.
Isolation Techniques
The isolation of 7-Methyl-1,3,5-cyclooctatriene involves specialized techniques designed to capture volatile organic compounds. For small-scale isolation, solid-phase microextraction (SPME) has proven effective, while Tenax trapping is employed for larger-scale production . Following capture, high-performance liquid chromatography (HPLC) methods are used for final purification and isolation .
Authentication Methods
The identity of 7-Methyl-1,3,5-cyclooctatriene isolated from fungal sources has been verified through comparison with synthetically produced samples. This verification process involves comparing retention times, fragmentation patterns, and calculated retention indices between the natural and synthetic compounds . Additionally, researchers have conducted short chemical syntheses specifically to authenticate the compound's identity .
Chemical Behavior and Reactivity
Characteristic Reactions
As an unsaturated hydrocarbon with three double bonds, 7-Methyl-1,3,5-cyclooctatriene participates in various chemical reactions typical for alkenes. These include addition reactions and polymerization processes. The specific arrangement of the conjugated double bonds within the cyclic structure contributes to its distinctive reactivity patterns.
Volatility and Chemical Properties
The compound's volatility is a key physical characteristic that facilitates its role as a fungal volatile organic compound (VOC) . This property allows it to be effectively trapped and analyzed using specialized extraction techniques designed for volatile compounds. Its volatility also likely plays a role in its biological functions within natural systems.
Biological Activities and Functions
Metabolic Influence
Research indicates that 7-Methyl-1,3,5-cyclooctatriene can influence metabolic processes in fungi and plants. While the specific pathways remain under investigation, the compound may play roles in modulating stress responses within biological systems. This suggests potential ecological functions related to inter-organism communication or environmental adaptation.
Ecological Significance
As a volatile compound produced by a fungal species, 7-Methyl-1,3,5-cyclooctatriene may function in chemical signaling between organisms. The production of volatile compounds by fungi often serves purposes related to defense, communication, or modification of the surrounding environment. The specific ecological role of this compound within the lifecycle of Fusarium oxysporum or its interactions with host plants represents an area for further research.
Structural Comparisons and Related Compounds
Relationship to Cyclooctatriene Derivatives
7-Methyl-1,3,5-cyclooctatriene belongs to a family of cyclic unsaturated hydrocarbons derived from cyclooctane. A structurally related compound is 7,8-dimethylene-1,3,5-cyclooctatriene (C₁₀H₁₀), which features two methylene groups at positions 7 and 8 instead of a single methyl group .
Table 3: Comparison with Related Cyclooctatriene Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 7-Methyl-1,3,5-cyclooctatriene | C₉H₁₂ | 120.19 g/mol | Methyl group at position 7 |
| 7,8-dimethylene-1,3,5-cyclooctatriene | C₁₀H₁₀ | 130.19 g/mol | Two methylene groups at positions 7 and 8 |
| Cyclooctatetraene | C₈H₈ | 104.15 g/mol | Four double bonds, no substituents |
Relationship to Cyclooctatetraene
While structurally similar to cyclooctatetraene (COT, C₈H₈), 7-Methyl-1,3,5-cyclooctatriene differs in having three rather than four double bonds and the addition of a methyl substituent . This difference results in distinct chemical properties and reactivity patterns between the two compounds.
Analytical Methods and Identification
Detection Techniques
The identification of 7-Methyl-1,3,5-cyclooctatriene in biological samples primarily relies on gas chromatography-mass spectrometry (GC-MS) . This analytical approach enables both separation and characterization of the compound, facilitating its distinction from other volatile components produced by the fungus.
Spectroscopic Characterization
Spectroscopic data provide crucial information for confirming the identity and structural features of 7-Methyl-1,3,5-cyclooctatriene. Comparison of spectroscopic data between isolated and synthetically produced samples serves as a definitive method for authentication . The compound's fragmentation pattern during mass spectrometry offers a characteristic fingerprint for its identification.
Research Applications and Future Directions
Current Research Focus
The discovery of 7-Methyl-1,3,5-cyclooctatriene as a natural product has opened new avenues for research in fungal chemistry and chemical ecology . Current research focuses on understanding its biosynthetic pathways, biological functions, and potential applications in various fields.
Future Research Directions
Future research on 7-Methyl-1,3,5-cyclooctatriene will likely explore:
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Complete elucidation of its biosynthetic pathway in Fusarium oxysporum
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Detailed investigation of its ecological functions
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Exploration of potential synthetic applications
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Assessment of its interactions with other organisms and compounds in natural systems
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